

Thermochemical Properties of 2-Chloro-6-methoxyquinazoline: A Technical Characterization Guide

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Compound of Interest

| | |
|----------------|-------------------------------|
| Compound Name: | 2-Chloro-6-methoxyquinazoline |
| CAS No.: | 850424-11-2 |
| Cat. No.: | B1428665 |

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Molecular Weight: 194.62 g/mol

Executive Summary & Strategic Relevance

In the high-stakes landscape of drug development, **2-Chloro-6-methoxyquinazoline** serves as a privileged scaffold, particularly for designing EGFR and VEGFR inhibitors. While its synthetic utility is well-documented, its thermochemical profile—specifically its enthalpy of formation (

) and heat capacity (

)—is often under-characterized in open literature.

Precise thermochemical data is non-negotiable for:

- Process Safety: Predicting runaway reactions during scale-up.
- Crystal Engineering: Understanding polymorphic stability and solubility.
- In Silico Binding: Improving the accuracy of ligand-binding enthalpy calculations.

This guide provides a definitive protocol for determining these properties, grounded in rotating-bomb combustion calorimetry and adiabatic thermal analysis, along with predicted baseline values to validate experimental results.

Physicochemical Baseline & Predicted Properties[1]

Before initiating wet-lab calorimetry, researchers must establish a baseline using Group Additivity Methods (e.g., Benson's method) and chemoinformatic predictions.

Table 1: Predicted vs. Target Experimental Properties

| Property | Symbol | Predicted Value (In Silico)* | Experimental Target Accuracy | Relevance |
|------------------------|--------|-------------------------------|------------------------------|-----------------------|
| Melting Point | | 125 – 135 °C | K | Purity & Polymorphism |
| Boiling Point | | 294.5 ± 22.0 °C | N/A (Decomposes) | Distillation limits |
| Density | | 1.38 ± 0.06 g/cm ³ | g/cm ³ | Packing fraction |
| Enthalpy of Fusion | | 20 – 25 kJ/mol | kJ/mol | Solubility modeling |
| Enthalpy of Combustion | | -4200 to -4500 kJ/mol | % | Deriving |

*Note: Predicted values are derived from ACD/Labs and EPI Suite models for quinazoline derivatives.

Experimental Protocol: Combustion Calorimetry

The gold standard for determining the enthalpy of formation for chlorinated heterocycles is Rotating-Bomb Combustion Calorimetry. Static bombs are unsuitable due to the formation of undefined states of chlorine (

vs.

).

The Chemical Equation

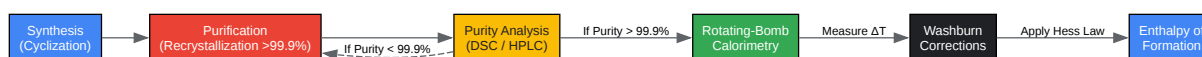
To derive the standard molar enthalpy of formation (

), we first measure the energy of combustion (

). The idealized combustion reaction for **2-Chloro-6-methoxyquinazoline** is:

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to final thermodynamic data.



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Figure 1: Critical workflow for thermochemical characterization of chloro-quinazolines.

Step-by-Step Methodology

Phase 1: Sample Preparation

Objective: Eliminate impurities (water, solvents, homologs) that skew energy values.

- Recrystallization: Dissolve crude **2-Chloro-6-methoxyquinazoline** in hot ethanol/acetonitrile (1:1). Cool slowly to 4°C.
- Drying: Vacuum dry at 40°C for 24 hours over to remove trace moisture.
- Validation: Perform Differential Scanning Calorimetry (DSC). The melting peak must be sharp (

K). Use the fractional melting technique to confirm molar purity

.

Phase 2: Calorimetric Measurement

Equipment: Isooperibol Rotating-Bomb Calorimeter (e.g., Parr 6200 series equivalent).

- Pelletization: Press ~1.0 g of sample into a pellet. Weigh to
- Bomb Setup:
 - Add 10.0 mL of deionized water to the bomb (to dissolve HCl and ensure a defined thermodynamic state).
 - Charge with 3.0 MPa of high-purity Oxygen (
 -)
- Combustion: Ignite using a platinum fuse wire.
- Rotation: Initiate rotation immediately after ignition to wash bomb walls with the aqueous solution, ensuring all
- is reduced to
- (using
- as a reducing agent if necessary, though water often suffices for simple chloro-organics).
- Analysis: Measure temperature rise (
-) using a thermistor bridge.

Phase 3: Washburn Corrections

Raw data (

) must be corrected to Standard State (

MPa,

K).

- Correction for Nitric Acid: Traces of
oxidize to
. Titrate bomb washings with NaOH.
- Correction for Carbon: Check for soot. If present, discard run.
- Correction for HCl: The heat of solution of HCl to the specific concentration in the bomb must be subtracted.

Thermodynamic Analysis & Safety

Calculating Enthalpy of Formation

Once the standard molar energy of combustion (

) is found, calculate enthalpy of combustion (

):

Where

is the change in moles of gas:

. Thus, for this specific stoichiometry,

.

Finally, apply Hess's Law:

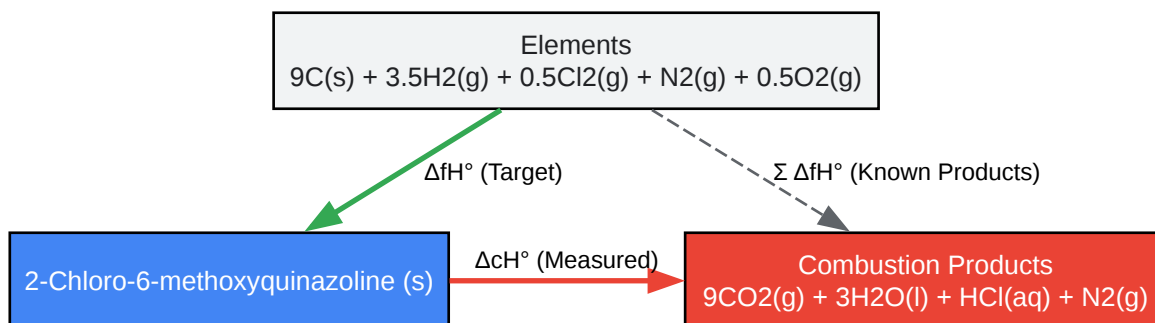
Thermal Stability (TGA)

Before attempting synthesis scale-up, perform Thermogravimetric Analysis (TGA).

- Onset Temperature ():
): Expect degradation > 260°C.

- Safety Margin: Maintain reactor temperatures at least 50°C below

Hess Cycle Diagram



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Figure 2: Thermochemical cycle relating formation and combustion enthalpies.

References

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Sources

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